Teneligliptin
Übersicht
Beschreibung
Teneligliptin ist ein pharmazeutisches Medikament zur Behandlung von Typ-2-Diabetes mellitus. This compound wurde von Mitsubishi Tanabe Pharma entwickelt und 2012 in Japan auf den Markt gebracht . Es ist bekannt für seine einzigartige J-förmige oder verankerte Domänenstruktur, die zu seiner potenten Hemmung des Dipeptidylpeptidase-4-Enzyms beiträgt .
Wissenschaftliche Forschungsanwendungen
Teneligliptin has been extensively studied for its efficacy and safety in the treatment of type 2 diabetes mellitus. It has been shown to significantly control glycemic parameters with minimal risk of hypoglycemia and weight gain . This compound is used both as a monotherapy and as an add-on therapy with other glycemic agents .
Wirkmechanismus
Target of Action
Teneligliptin primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is involved in the degradation of incretin hormones, specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These hormones play a crucial role in regulating insulin secretion in response to meals.
Mode of Action
This compound acts as a potent, selective, and long-lasting inhibitor of the DPP-4 enzyme . By inhibiting DPP-4, this compound prevents the degradation of incretin hormones, leading to increased and prolonged active incretin levels . This results in enhanced insulin secretion and suppressed glucagon release, thereby improving blood glucose control .
Biochemical Pathways
The inhibition of DPP-4 by this compound affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels. Incretins do this by increasing the amount of insulin released after eating, even before blood glucose levels become elevated. They also slow the rate of absorption of nutrients into the blood stream by reducing gastric emptying and may directly reduce food intake. As a result, blood glucose control is improved .
Pharmacokinetics
This compound exhibits unique pharmacokinetic properties. It has a half-life (t½) of approximately 24 hours . It is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or excreted from the kidney in an unchanged form . This suggests that this compound has a low potential for drug-drug interactions .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve improved blood glucose control. By inhibiting DPP-4 and thus increasing active incretin levels, this compound enhances insulin secretion and suppresses glucagon release . This leads to a decrease in blood glucose levels, which is beneficial for managing type 2 diabetes mellitus .
Action Environment
The efficacy and safety of this compound have been demonstrated in various environments, including in patients with renal impairment and elderly patients . Furthermore, this compound has shown antioxidative properties, which induce the antioxidant cascade, as well as hydroxyl radical (·OH) scavenging properties . It has also shown endothelial protective effects in several non-clinical and clinical studies . These properties suggest that this compound’s action, efficacy, and stability can be influenced by various environmental factors, including oxidative stress conditions .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Teneligliptin kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die verschiedene Reagenzien und Bedingungen umfassen. Eine Methode beinhaltet die Verwendung von p-Nitrobenzolsulfonylchlorid in Toluol, das langsam zu der Reaktionsmischung gegeben wird, während die Innentemperatur unter 15 °C gehalten wird . Eine andere Methode beinhaltet die Verwendung von pH 6,0 Phosphatpuffer und Acetonitril als mobile Phase im isokratischen Elutionsmodus mit einer Flussrate von 1,0 ml/min .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Verwendung fortschrittlicher Techniken wie der Umkehrphasen-Hochleistungsflüssigkeitschromatographie (RP-HPLC) und der Ultra-Hochleistungsflüssigkeitschromatographie (UPLC) mit Tandem-Massenspektrometrie (LC/MS/MS) zur Identifizierung und Validierung der Verbindung und ihrer Abbauprodukte .
Chemische Reaktionsanalyse
Arten von Reaktionen: this compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Forcierte Abbaustudien haben gezeigt, dass this compound unter sauren, basischen, neutralen (Peroxid-), Licht- und Wärmebedingungen abgebaut wird .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind p-Nitrobenzolsulfonylchlorid, Phosphatpuffer und Acetonitril . Die Reaktionen werden typischerweise bei kontrollierten Temperaturen und pH-Werten durchgeführt, um die Stabilität und Wirksamkeit der Verbindung zu gewährleisten .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus dem Abbau von this compound entstehen, umfassen verschiedene Peaks, die bei verschiedenen m/z-Werten beobachtet werden, wie z. B. 375,72, 354,30, 310,30, 214,19, 155,65, 138,08 und 136,18 .
Wissenschaftliche Forschungsanwendungen
This compound wurde umfassend auf seine Wirksamkeit und Sicherheit bei der Behandlung von Typ-2-Diabetes mellitus untersucht. Es hat sich gezeigt, dass es die glykämischen Parameter signifikant kontrolliert, mit minimalem Risiko für Hypoglykämie und Gewichtszunahme . This compound wird sowohl als Monotherapie als auch als Zusatztherapie mit anderen glykämischen Mitteln eingesetzt .
Wirkmechanismus
This compound hemmt das Dipeptidylpeptidase-4-Enzym, das am Abbau von Inkretin-Hormonen wie Glucagon-ähnlichem Peptid-1 und glucoseabhängigem insulinotropen Polypeptid beteiligt ist . Durch die Hemmung dieses Enzyms erhöht und verlängert this compound die aktiven Spiegel dieser Inkretin-Hormone, was zu einer verbesserten Blutzuckerkontrolle führt . Die einzigartige J-förmige oder verankerte Domänenstruktur von this compound trägt zu seiner potenten Hemmung des Dipeptidylpeptidase-4-Enzyms bei .
Analyse Chemischer Reaktionen
Types of Reactions: Teneligliptin undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Forced degradation studies have shown that this compound degrades under acidic, basic, neutral (peroxide), photo, and thermal conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include p-nitrobenzenesulfonyl chloride, phosphate buffer, and acetonitrile . The reactions are typically carried out at controlled temperatures and pH levels to ensure the stability and efficacy of the compound .
Major Products Formed: The major products formed from the degradation of this compound include various peaks observed at different m/z values, such as 375.72, 354.30, 310.30, 214.19, 155.65, 138.08, and 136.18 .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Ähnliche Verbindungen zu Teneligliptin sind andere Dipeptidylpeptidase-4-Hemmer wie Vildagliptin, Sitagliptin, Saxagliptin und Linagliptin .
Vergleich: Im Vergleich zu anderen Dipeptidylpeptidase-4-Hemmern hat this compound eine ähnliche glykämische Wirksamkeit in Bezug auf die Reduzierung des glykierten Hämoglobins (HbA1c) gezeigt . this compound hat eine einzigartige J-förmige oder verankerte Domänenstruktur, die zu seiner potenten Hemmung des Dipeptidylpeptidase-4-Enzyms beiträgt . Darüber hinaus wurde this compound mit einem minimalen Risiko für Hypoglykämie und Gewichtszunahme in Verbindung gebracht, was es zu einer sicheren und effektiven therapeutischen Option für Patienten mit Typ-2-Diabetes mellitus macht .
Eigenschaften
IUPAC Name |
[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRQANOPCQRCME-PMACEKPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30997419 | |
Record name | {4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30997419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
760937-92-6 | |
Record name | Teneligliptin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=760937-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Teneligliptin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0760937926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Teneligliptin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11950 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | {4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30997419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TENELIGLIPTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28ZHI4CF9C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of teneligliptin?
A1: this compound exerts its antidiabetic effect by selectively and competitively inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). [, , ] This inhibition prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [, , ]
Q2: What are the downstream effects of DPP-4 inhibition by this compound?
A2: By increasing the levels of active GLP-1 and GIP, this compound stimulates glucose-dependent insulin secretion from pancreatic beta cells. [, , ] This leads to improved glycemic control by reducing both fasting and postprandial blood glucose levels. [, , , ] Additionally, this compound reduces glucagon secretion from pancreatic alpha cells, further contributing to glycemic control. []
Q3: Does this compound affect insulin secretion in a glucose-independent manner?
A3: While this compound primarily enhances glucose-dependent insulin secretion, studies have shown that it can also enhance early-phase insulin secretion, which is partially independent of glucose levels. [] This suggests a multi-faceted approach to glycemic control.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C22H29N5O3S. It has a molecular weight of 427.56 g/mol. [, ]
Q5: Are there any specific structural features that contribute to this compound's properties?
A5: Yes, this compound features a unique structure characterized by five consecutive rings. [] This distinctive structure is thought to contribute to its potent and long-lasting inhibitory effect on DPP-4. []
Q6: Is there information on the material compatibility of this compound for specific applications?
A6: The provided research papers primarily focus on the pharmaceutical applications of this compound. Information on its compatibility with specific materials beyond pharmaceutical formulations is limited in these studies.
Q7: Does this compound possess any catalytic properties?
A7: this compound functions as an enzyme inhibitor rather than a catalyst. It binds to the active site of DPP-4, preventing the enzyme from catalyzing the breakdown of incretin hormones.
Q8: Have computational chemistry approaches been used to study this compound?
A8: While the provided articles don't delve deeply into computational studies, one study mentions the use of a physiologically based pharmacokinetic (PBPK) model to simulate and understand this compound's pharmacokinetic properties in various populations. []
Q9: What are the SHE regulations surrounding this compound's manufacturing and use?
A9: The provided research papers primarily focus on this compound's efficacy and safety in a clinical setting. Information on specific SHE regulations governing its manufacturing and use is not extensively discussed.
Q10: How is this compound absorbed and distributed in the body?
A13: this compound is orally administered and exhibits good absorption. [] Following absorption, it is widely distributed in the body, with higher concentrations observed in the kidneys, liver, and lungs. []
Q11: What are the primary routes of this compound's metabolism and excretion?
A14: this compound is primarily metabolized in the liver by CYP3A4 and FMO3 enzymes, with this compound sulfoxide being its major active metabolite. [, ] It displays a dual mode of elimination, with approximately 45% excreted in urine and 46% in feces. [] This balance in elimination pathways suggests a lower likelihood of drug interactions and a reduced need for dose adjustments in patients with renal or hepatic impairment. []
Q12: Does food intake affect the pharmacokinetics of this compound?
A15: this compound can be administered once daily without regard to food intake, indicating that food does not significantly affect its pharmacokinetic profile. []
Q13: How does renal impairment affect this compound's pharmacokinetics?
A16: Studies show that this compound exhibits consistent pharmacokinetics in patients with varying degrees of renal impairment, including end-stage renal disease (ESRD). [, , ] This is attributed to its balanced elimination through both renal and hepatic pathways, requiring no dose adjustment in these patient populations. [, , ]
Q14: Do genetic polymorphisms influence this compound's pharmacokinetics?
A17: Research indicates that polymorphisms in the FMO3 gene can affect this compound's pharmacokinetics, leading to gene dosage-dependent increases in peak plasma concentration (Cmax,ss) and area under the curve (AUC). [] Polymorphisms in the CYP3A4 gene were also found to influence its pharmacokinetics, but the clinical significance of these findings requires further investigation. []
Q15: What is the efficacy of this compound in preclinical models of diabetes?
A18: In several animal models of diabetes, including high-fat diet-fed and ob/ob mice, this compound demonstrated significant improvements in glycemic control, including reductions in HbA1c, fasting blood glucose, and postprandial blood glucose levels. [, , ]
Q16: What is the efficacy of this compound in clinical trials involving patients with T2DM?
A19: Numerous clinical trials have investigated the efficacy and safety of this compound in patients with T2DM. These studies consistently demonstrate significant reductions in HbA1c (ranging from 0.8% to 1.55%) when used as monotherapy or as add-on therapy to other antidiabetic medications such as metformin, sulfonylureas, or insulin. [, , , , , , , , , , , ]
Q17: Does this compound have beneficial effects beyond glycemic control?
A20: Research suggests that this compound may provide additional benefits beyond glycemic control. Preclinical studies in mice have shown its potential to suppress the formation of abdominal aortic aneurysms, [] attenuate hepatic lipogenesis in non-alcoholic fatty liver disease, [] and alleviate diabetes-related cognitive impairment. []
Q18: Does cross-resistance occur between this compound and other DPP-4 inhibitors?
A18: The provided research does not directly address cross-resistance between this compound and other DPP-4 inhibitors. Further research is needed to determine if resistance mechanisms are shared within this drug class.
Q19: What analytical methods are commonly employed to quantify this compound in biological samples?
A23: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the sensitive and specific quantification of this compound and its active metabolite, this compound sulfoxide, in human plasma. [] This method is particularly valuable for pharmacokinetic studies.
Q20: What other analytical techniques are utilized for this compound analysis?
A24: Reverse-phase high-performance liquid chromatography (RP-HPLC) is another frequently employed technique for this compound analysis. [, ] This method is often used for stability studies, degradation product identification, and impurity profiling. Additionally, UV-Visible spectrophotometry, particularly the first-order derivative method, has been explored for the simultaneous estimation of this compound in combination with other drugs. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.